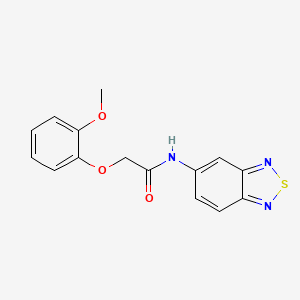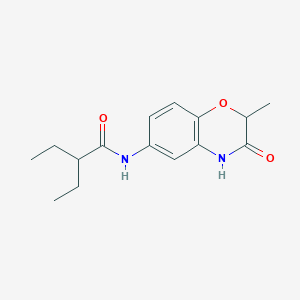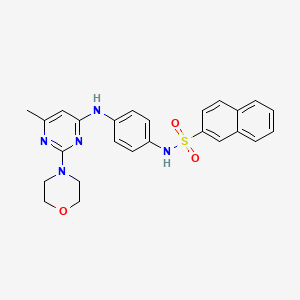![molecular formula C22H24N6O3 B14980372 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B14980372.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Coupling with the Pyrimidine Derivative: The ethylamino-substituted pyrimidine can be synthesized separately and then coupled with the benzodioxin derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate or a carbodiimide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group or the benzodioxin ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be done using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor antagonists.
Industry: Use in the synthesis of advanced materials or as a catalyst in specific reactions.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets. Typically, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Uniqueness
The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to its analogs.
属性
分子式 |
C22H24N6O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H24N6O3/c1-3-23-21-24-14(2)12-20(28-21)25-15-4-6-16(7-5-15)26-22(29)27-17-8-9-18-19(13-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H2,26,27,29)(H2,23,24,25,28) |
InChI 键 |
SJWLKIPULXJIAF-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980289.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980302.png)
![1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980310.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980314.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B14980315.png)

![4-(4-Chlorophenyl)-2-{[2-(1H-indol-3-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14980330.png)

![N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980343.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980357.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14980358.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14980361.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B14980367.png)

